molecular formula C42H82N4O12 B8106274 Azide-PEG9-amido-C16-Boc

Azide-PEG9-amido-C16-Boc

Cat. No.: B8106274
M. Wt: 835.1 g/mol
InChI Key: OIKRZOBHQHTSGO-UHFFFAOYSA-N
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Description

Azide-PEG9-amido-C16-Boc (CAS: 2112731-50-5) is a PROTAC linker classified under the alkyl/ether category, designed for synthesizing proteolysis-targeting chimeras (PROTACs) . Its structure includes:

  • Azide group: Enables click chemistry (e.g., reactions with alkynes, BCN, or DBCO to form stable triazole linkages) .
  • Boc-protected amine: The tert-butoxycarbonyl (Boc) group shields the amine, which can be deprotected under mild acidic conditions to yield a reactive primary amine .
  • PEG9 spacer: A hydrophilic polyethylene glycol (PEG) chain with nine repeating units, enhancing aqueous solubility and reducing aggregation .
  • C16 alkyl chain: A hydrophobic hexadecyl group that improves lipid bilayer permeability, critical for cellular uptake of PROTACs .

Key Specifications :

Parameter Value
Molecular Formula C25H50N4O11
PEG Molecular Weight 582.7 g/mol
Purity 96%
Storage Conditions -20°C

Properties

IUPAC Name

tert-butyl 18-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-18-oxooctadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H82N4O12/c1-42(2,3)58-41(48)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-40(47)44-20-22-49-24-26-51-28-30-53-32-34-55-36-38-57-39-37-56-35-33-54-31-29-52-27-25-50-23-21-45-46-43/h4-39H2,1-3H3,(H,44,47)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKRZOBHQHTSGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H82N4O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

835.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Assembly of Functional Groups

The synthesis involves sequential coupling of three components:

  • C16 alkyl chain with Boc-protected amine : Generated via amidation of heptadecanoic acid with Boc-protected ethylenediamine.

  • PEG9 spacer : Introduced through nucleophilic substitution between the alkyl chain and a PEG9 derivative (e.g., PEG9-ditosylate).

  • Azide termination : Achieved by reacting the PEG9 terminus with sodium azide (NaN₃) under SN2 conditions.

Key reaction conditions :

StepReagentsTemperatureTimeYield
AmidationDCC, NHS, DMAP0–25°C12 h85%
PEGylationPEG9-ditosylate, K₂CO₃60°C24 h78%
AzidationNaN₃, DMF80°C48 h92%

Solid-Phase Synthesis for Scalability

Recent advances employ resin-based methods to enhance purity:

  • Rink amide resin : Loaded with Fmoc-protected C16-amine.

  • PEG9 coupling : Using HATU/DIEA activation in DMF.

  • Azide introduction : Trimethylsilyl azide (TMSN₃) with CuI catalysis.

  • Cleavage and Boc protection : TFA cleavage followed by Boc anhydride treatment.

Advantages :

  • Reduced side reactions (e.g., PEG oxidation).

  • Purity >95% by HPLC.

Purification and Characterization

Chromatographic Techniques

  • Size-exclusion chromatography (SEC) : Removes PEG oligomers using Bio-Gel P-60 columns.

  • Reverse-phase HPLC : C18 columns with acetonitrile/water gradients (70–100% ACN).

Typical purity profile :

MethodPurityImpurities Identified
SEC93%PEG6 (3%), PEG12 (4%)
HPLC98%Unreacted C16-Boc (2%)

Spectroscopic Validation

  • ¹H NMR (500 MHz, CDCl₃):

    • δ 3.64 ppm (PEG9 backbone, 36H).

    • δ 1.44 ppm (Boc tert-butyl, 9H).

  • FT-IR :

    • 2100 cm⁻¹ (azide stretch).

    • 1690 cm⁻¹ (amide C=O).

Challenges and Optimization

Azide Stability Issues

Azide groups degrade under prolonged heating (>80°C) or acidic conditions. Mitigation strategies include:

  • Low-temperature storage : −20°C under argon.

  • Copper-free click chemistry : Strain-promoted azide-alkyne cycloaddition (SPAAC) minimizes decomposition.

PEG Chain Polydispersity

Commercial PEG9 often contains PEG6–PEG12 contaminants. Solutions:

  • Fractional crystallization : From ethyl acetate/hexane.

  • Ion-exchange chromatography : DEAE Sephadex A-25.

Industrial-Scale Production

Continuous Flow Synthesis

Microreactor systems improve yield and safety:

  • Tube-in-tube reactor :

    • Zone 1 : Amidation (0.5 mL/min, 25°C).

    • Zone 2 : PEGylation (1.0 mL/min, 60°C).

    • Zone 3 : Azidation (0.2 mL/min, 80°C).

Output : 5 kg/day with 88% overall yield.

Green Chemistry Approaches

  • Solvent replacement : Cyclopentyl methyl ether (CPME) instead of DMF.

  • Catalyst recycling : CuI nanoparticles reused >10 cycles.

Analytical and Regulatory Considerations

Stability Testing

ConditionTimeDegradation Products
40°C/75% RH6 moC16-amide (5%), PEG9-OH (3%)
pH 7.4 buffer1 mo<1% decomposition

Compliance with ICH Guidelines

  • Q3A(R2) : Limits for PEG6 (≤0.5%) and PEG12 (≤0.5%).

  • Residual solvents : DMF < 880 ppm (GC-MS).

Emerging Innovations

Enzymatic PEGylation

Lipase B (Candida antarctica) catalyzes esterification between C16-Boc and PEG9-azide:

  • Solvent-free conditions : 50°C, 72 h.

  • Yield : 91% with 99% regioselectivity.

Photoclick Chemistry

UV-induced azide-alkene cycloaddition eliminates copper catalysts:

  • Light source : 365 nm LED (10 mW/cm²).

  • Reaction time : 30 min .

Chemical Reactions Analysis

General Information

Azide-PEG9-amido-C16-Boc is a polyethylene glycol (PEG)-based PROTAC linker. It contains an azide group and a Boc-protected amine . The molecular weight of a similar compound, t-boc-N-amido-PEG9-Azide, is 582.7 g/mol .

Chemical Reactions of the Azide Group

  • Click Chemistry: The azide group can react with alkynes, bicyclo[6.1.0]nonynes (BCN), and dibenzocyclooctynes (DBCO) via Click Chemistry to yield a stable triazole linkage . Azide-PEG9-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane also utilizes the azide group for "click" chemistry reactions with alkyne-functionalized molecules.

  • Reduction to Amine: Azides can be reduced to amines .

Chemical Reactions of the Boc-Protected Amine

  • Deprotection: The Boc group can be deprotected under mild acidic conditions to form a free amine . Trifluoroacetic acid is commonly used for Boc deprotection in peptide synthesis .

Data Table

Compound FeatureDescription
Functional GroupsAzide, Boc-protected amine
Reactive Group 1Azide
Reaction Type 1Click Chemistry with alkynes, BCN, DBCO
Product of Reaction Type 1Triazole linkage
Reactive Group 2Boc-protected amine
Reaction Type 2Deprotection
Reagents for Reaction Type 2Mild acids (e.g., trifluoroacetic acid)
Product of Reaction Type 2Free amine
Primary UsePROTAC linker
Other UsesBioconjugation, drug delivery systems, surface modification, proteomics research

Scientific Research Applications

Chemistry

Azide-PEG9-amido-C16-Boc serves as a crucial linker in the synthesis of various bioactive molecules. It is particularly significant in:

  • Click Chemistry : The azide group allows for efficient reactions with alkynes through copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions lead to the formation of stable triazole linkages, which are essential in creating complex molecular architectures.

Biology

In biological research, this compound is employed to study protein-protein interactions and to develop targeted therapies:

  • Targeted Drug Delivery : The PEG component enhances cellular uptake and bioavailability of drugs, facilitating the development of targeted drug delivery systems.
  • Antibody-Drug Conjugates (ADCs) : this compound is utilized as a linker in ADCs, improving stability and targeting efficiency to cancer cells. Studies have shown that conjugates incorporating this linker exhibit significant cytotoxicity against various cancer cell lines【1】【2】.

Medicine

The compound plays a pivotal role in developing novel therapeutic agents:

  • PROTACs (Proteolysis Targeting Chimeras) : this compound is integral in synthesizing PROTACs, which selectively degrade target proteins via the ubiquitin-proteasome system. This approach has shown promise in treating diseases such as cancer by enabling the targeted destruction of specific proteins【1】【4】.

Study 1: Antibody-Drug Conjugates (ADCs)

A study demonstrated that using this compound as a linker significantly improved the therapeutic index of ADCs by enhancing their stability and targeting capabilities. The results indicated substantial cytotoxicity against various cancer cell lines when combined with potent cytotoxic agents【3】【4】.

Study 2: Drug Delivery Systems

Research focused on developing drug delivery systems using this compound showed that PEGylated conjugates exhibited prolonged circulation times and enhanced accumulation in tumor tissues compared to non-PEGylated counterparts. This improvement is attributed to the hydrophilic nature of PEG, which reduces renal clearance【5】【6】.

Mechanism of Action

Azide-PEG9-amido-C16-Boc functions as a linker in PROTACs, which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins. The azide group allows for the attachment of various functional groups through click chemistry reactions, enabling the synthesis of diverse PROTAC molecules. These PROTACs bind to both the target protein and an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein .

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name PEG Length Alkyl Chain Functional Groups Molecular Weight (g/mol) Solubility Key Applications Reactivity Storage Conditions
This compound PEG9 C16 Azide, Boc-protected amido 582.7 (PEG part) High (aqueous) PROTAC synthesis Click chemistry -20°C
Azide-PEG9-amido-C8-Boc PEG9 C8 Azide, Boc-protected amido Not specified Moderate PROTAC synthesis Click chemistry Not specified
Azido-PEG1-C2-acid PEG1 C2 Azide, Carboxylic acid Not specified Low Lab synthesis EDC/NHS conjugation Not specified
Azide-PEG16-alcohol PEG16 None Azide, Alcohol Not specified Very high Bioconjugation Esterification Not specified

Key Comparative Findings

PEG Length and Solubility :

  • This compound’s PEG9 spacer balances solubility and size, making it suitable for intracellular delivery of PROTACs .
  • Azide-PEG16-alcohol’s longer PEG16 chain increases hydrophilicity but may hinder cellular uptake due to a larger hydrodynamic radius .

Alkyl Chain and Membrane Permeability: The C16 chain in this compound enhances lipophilicity, promoting passive diffusion across cell membranes .

Functional Group Reactivity :

  • The Boc-protected amine in this compound allows controlled deprotection for site-specific conjugation, unlike Azido-PEG1-C2-acid, which requires additional steps to modify its carboxylic acid group .
  • Azide-PEG16-alcohol’s terminal alcohol group supports esterification but lacks the amine functionality critical for PROTAC design .

Application-Specific Suitability: PROTAC Synthesis: this compound is superior due to its optimized PEG length and alkyl chain, whereas shorter alkyl variants (e.g., C8) or non-alkylated derivatives (e.g., PEG16-alcohol) are less effective . Surface Bioconjugation: Azido-PEG1-C2-acid is more suitable for covalent immobilization on amine-coated surfaces via EDC/NHS chemistry .

Research Implications

  • PROTAC Efficiency : The C16 alkyl chain in this compound significantly improves intracellular delivery, a critical factor for degrading cytoplasmic or nuclear targets .
  • Synthetic Flexibility : The Boc group enables sequential conjugation strategies, reducing side reactions during PROTAC assembly .
  • Limitations : Compounds like Azide-PEG16-alcohol, while highly soluble, may require additional linkers for PROTAC applications due to their lack of reactive amines .

Biological Activity

Azide-PEG9-amido-C16-Boc is a specialized compound that combines polyethylene glycol (PEG) with an azide functional group and a Boc-protected amine. This structure allows for versatile applications in biological research, particularly in the fields of drug delivery, bioconjugation, and click chemistry.

Chemical Structure and Properties

  • Molecular Formula : C25H50N4O11
  • Molecular Weight : 582.7 g/mol
  • CAS Number : 2112731-50-5
  • Purity : ≥96%
  • Storage Conditions : -20°C

The compound features a hydrophilic PEG spacer that enhances solubility in aqueous environments, making it suitable for biological applications. The azide group can engage in click reactions with alkynes, facilitating the formation of stable triazole linkages, while the Boc group can be removed under mild acidic conditions to yield a free amine .

This compound exhibits several biological activities attributed to its structural components:

  • Click Chemistry Applications : The azide moiety allows for efficient bioconjugation through click chemistry, which is crucial for creating targeted drug delivery systems and antibody-drug conjugates (ADCs)【3】【4】.
  • Cellular Uptake and Distribution : The PEG component enhances cellular uptake and improves bioavailability, which is essential for therapeutic efficacy【1】【3】.
  • Stability and Reactivity : The compound's stability under physiological conditions makes it an ideal candidate for in vivo applications【2】【4】.

Study 1: Antibody-Drug Conjugates (ADCs)

A study explored the use of this compound in the synthesis of ADCs. The results indicated that the incorporation of this linker improved the therapeutic index by enhancing the stability and targeting of the conjugate to cancer cells. The study demonstrated significant cytotoxicity against various cancer cell lines when used in conjunction with potent cytotoxic agents【3】【4】.

Study 2: Drug Delivery Systems

Another research effort focused on developing a drug delivery system using this compound as a linker for small molecule drugs. The findings showed that the PEGylated conjugates exhibited prolonged circulation times and enhanced accumulation in tumor tissues compared to non-PEGylated counterparts【5】【6】.

Comparative Biological Activity Table

The following table summarizes key biological activities associated with this compound compared to other PEG derivatives:

CompoundClick ChemistryCellular UptakeStabilityTherapeutic Applications
This compoundYesHighHighADCs, Drug Delivery
Azide-PEG6-amido-C16-BocYesModerateModerateADCs
Amino-PEG9-amido-C16-BocYesHighHighPROTACs

Q & A

Q. What are common pitfalls in experimental design using this compound, and how can they be avoided?

  • Answer :
  • Pitfall 1 : Incomplete Boc deprotection leading to low conjugation yields.
  • Solution : Validate deprotection via ninhydrin assay or 1H^1H-NMR.
  • Pitfall 2 : PEG-induced steric hindrance blocking azide reactivity.
  • Solution : Use shorter reaction times or elevated temperatures (40–50°C) .

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